molecular formula C20H18N2O4S2 B2724356 phenyl N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate CAS No. 941882-60-6

phenyl N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate

Cat. No. B2724356
CAS RN: 941882-60-6
M. Wt: 414.49
InChI Key: XWNGUQZIINNOKY-UHFFFAOYSA-N
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Description

Phenyl N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate, also known as TQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different research areas.

Scientific Research Applications

Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist

A study by Steinfeld et al. (2011) introduced a compound exhibiting high affinity for muscarinic acetylcholine receptors (mAChR) and β2-adrenoceptors (β2AR), showing potent antagonist and agonist activities, respectively. This dual functionality suggests its potential in designing multifaceted therapeutic agents (Steinfeld et al., 2011).

Synthesis and Reactivity

Aleksandrov et al. (2020) focused on the synthesis and reactivity of thiophen-2-yl and quinoline derivatives, demonstrating their utility in creating structurally diverse and potentially bioactive molecules (Aleksandrov et al., 2020).

Anticancer and Antimicrobial Activities

Research on Cu(I/II) complexes of thiosemicarbazone highlighted their interactions with DNA and exhibited promising in vitro anticancer and antimicrobial activities. This study indicates the potential of quinoline derivatives in cancer and infection treatments (Saswati et al., 2015).

Antiprotozoal Agents

Patel et al. (2017) evaluated quinoxaline-based 1,3,4-oxadiazoles for their antimicrobial and antiprotozoal activities, particularly against Trypanosoma cruzi, offering insights into the development of new treatments for protozoal infections (Patel et al., 2017).

Anticancer Evaluation of Thiophene-Quinoline Derivatives

A study by Othman et al. (2019) synthesized thiophene-quinoline derivatives and evaluated their anticancer activity, identifying compounds with selective cytotoxic effects on cancer cell lines. This underscores the role of quinoline derivatives in developing novel anticancer therapies (Othman et al., 2019).

Toxicity Prediction

Yeni et al. (2018) performed toxicity predictions on quinazolin-4-yl ethanol compounds, including those similar in structure to phenyl N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate, helping to identify compounds with high activity and low toxicity, valuable for medicinal chemistry research (Yeni et al., 2018).

properties

IUPAC Name

phenyl N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c23-20(26-17-7-2-1-3-8-17)21-16-10-11-18-15(14-16)6-4-12-22(18)28(24,25)19-9-5-13-27-19/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNGUQZIINNOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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